Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone
Overview
Description
Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a methoxyphenyl group, and a sulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Sulfonylation of Piperazine: The piperazine ring is sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential activity against certain diseases.
Biological Studies: The compound can be used to study the effects of cyclopropyl and sulfonyl groups on biological systems.
Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular interactions, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Cyclopropyl-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone: Contains a fluorophenyl group, which can alter its reactivity and biological activity.
Uniqueness
Cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-21-13-4-6-14(7-5-13)22(19,20)17-10-8-16(9-11-17)15(18)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCHSMXAVRXNTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332505 | |
Record name | cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
562869-20-9 | |
Record name | cyclopropyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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